N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)cinnamamide
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Overview
Description
SALOR-INT L252786-1EA, also known as (E)-3-phenyl-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)prop-2-enamide, is a chemical compound with the molecular formula C15H17Cl3N2O and a molecular weight of 347.67 g/mol. This compound is notable for its unique structure, which includes a trichloromethyl group and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L252786-1EA typically involves the reaction of 3-phenylprop-2-enamide with 2,2,2-trichloro-1-pyrrolidin-1-ylethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of SALOR-INT L252786-1EA follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L252786-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
SALOR-INT L252786-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of SALOR-INT L252786-1EA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl)cinnamamide: Shares a similar trichloromethyl and pyrrolidine structure.
3-Phenylprop-2-enamide derivatives: Compounds with similar amide and phenyl groups.
Uniqueness
SALOR-INT L252786-1EA is unique due to its specific combination of a trichloromethyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
324069-34-3 |
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Molecular Formula |
C15H17Cl3N2O |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C15H17Cl3N2O/c16-15(17,18)14(20-10-4-5-11-20)19-13(21)9-8-12-6-2-1-3-7-12/h1-3,6-9,14H,4-5,10-11H2,(H,19,21)/b9-8+ |
InChI Key |
HBZRRWIUPLJFGH-CMDGGOBGSA-N |
Isomeric SMILES |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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